Cas no 398489-28-6 (tert-butyl 3-ethyl-3-hydroxy-azetidine-1-carboxylate)

Tert-butyl 3-ethyl-3-hydroxy-azetidine-1-carboxylate is a versatile azetidine derivative used as a key intermediate in organic synthesis and pharmaceutical research. Its structure features a tert-butyl carbamate (Boc) protecting group, enhancing stability and facilitating selective deprotection under mild acidic conditions. The 3-ethyl-3-hydroxy substitution pattern introduces steric and electronic effects, making it valuable for constructing complex heterocyclic frameworks. This compound is particularly useful in medicinal chemistry for the development of bioactive molecules, including enzyme inhibitors and receptor modulators. Its high purity and well-defined reactivity profile ensure reliable performance in multi-step synthetic routes. Suitable for controlled functionalization, it is commonly employed in peptide and small-molecule drug discovery.
tert-butyl 3-ethyl-3-hydroxy-azetidine-1-carboxylate structure
398489-28-6 structure
Product Name:tert-butyl 3-ethyl-3-hydroxy-azetidine-1-carboxylate
CAS No:398489-28-6
MF:C10H19NO3
MW:201.262763261795
MDL:MFCD09264470
CID:299915
PubChem ID:45094616
Update Time:2025-11-01

tert-butyl 3-ethyl-3-hydroxy-azetidine-1-carboxylate Chemical and Physical Properties

Names and Identifiers

    • 1-Azetidinecarboxylicacid, 3-ethyl-3-hydroxy-, 1,1-dimethylethyl ester
    • 3-Ethyl-3-hydroxyazetidine-1-carboxylicacid tert-butyl ester
    • tert-butyl 3-ethyl-3-hydroxyazetidine-1-carboxylate
    • 1-Boc-3-ethyl-3-azetidinol
    • SSZFIDSJDFVTML-UHFFFAOYSA-N
    • 4578AJ
    • 1-azetidinecarboxylic acid,3-ethyl-3-hydroxy-,1,1-dimethylethyl ester
    • tert-butyl 3-ethyl-3-hydroxy-azetidine-1-carboxylate
    • MFCD09264470
    • SCHEMBL2286177
    • 3-ethyl-3-hydroxy-azetidine-1-carboxylic acid tert-butyl ester
    • DTXSID601192480
    • t-Butyl 3-ethyl-3-hydroxy-azetidine-1-carboxylate
    • 1,1-Dimethylethyl 3-ethyl-3-hydroxy-1-azetidinecarboxylate
    • SB50791
    • 398489-28-6
    • AS-76807
    • P19130
    • EN300-693659
    • AKOS015151337
    • SY321956
    • 1-Azetidinecarboxylicacid,3-ethyl-3-hydroxy-,1,1-dimethylethylester(9CI)
    • CS-0079104
    • 1-Boc-3-ethyl-3-hydroxyazetidine
    • tert-butyl3-ethyl-3-hydroxyazetidine-1-carboxylate
    • MDL: MFCD09264470
    • Inchi: 1S/C10H19NO3/c1-5-10(13)6-11(7-10)8(12)14-9(2,3)4/h13H,5-7H2,1-4H3
    • InChI Key: SSZFIDSJDFVTML-UHFFFAOYSA-N
    • SMILES: OC1(CC)CN(C(=O)OC(C)(C)C)C1

Computed Properties

  • Exact Mass: 201.136
  • Monoisotopic Mass: 201.136
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 3
  • Complexity: 226
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 49.8
  • XLogP3: 1

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tert-butyl 3-ethyl-3-hydroxy-azetidine-1-carboxylate Suppliers

Amadis Chemical Company Limited
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(CAS:398489-28-6)tert-butyl 3-ethyl-3-hydroxy-azetidine-1-carboxylate
Order Number:A1086438
Stock Status:in Stock
Quantity:5g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 19:26
Price ($):158.0
Email:sales@amadischem.com

Additional information on tert-butyl 3-ethyl-3-hydroxy-azetidine-1-carboxylate

tert-butyl 3-ethyl-3-hydroxy-azetidine-1-carboxylate: A Comprehensive Overview

tert-butyl 3-ethyl-3-hydroxy-azetidine-1-carboxylate is a compound with the CAS number 398489-28-6, and it has garnered significant attention in the fields of organic chemistry and materials science. This compound belongs to the class of azetidines, which are four-membered ring structures containing one nitrogen atom. The azetidine ring in this molecule is substituted with a hydroxyl group at the 3-position and an ethyl group at the same position, along with a tert-butyl ester group attached to the carboxylic acid moiety at position 1. These substituents contribute to the unique chemical properties and reactivity of this compound.

The synthesis of tert-butyl 3-ethyl-3-hydroxy-azetidine-1-carboxylate typically involves multi-step organic reactions, including nucleophilic substitutions, eliminations, and esterifications. Recent advancements in asymmetric synthesis have enabled the preparation of enantiomerically pure samples of this compound, which is crucial for its applications in chiral catalysis and drug discovery. The stereochemistry of the hydroxyl group at position 3 plays a pivotal role in determining the compound's reactivity and biological activity.

From a structural standpoint, the azetidine ring introduces strain due to its four-membered structure, making it more reactive compared to larger rings like pyrrolidine or piperidine. This strain can be exploited in various chemical transformations, such as ring-opening reactions or cycloadditions. The presence of the tert-butyl ester group enhances the stability of the carboxylic acid moiety and facilitates its use in subsequent reactions, such as amidations or reductions.

Recent studies have highlighted the potential of tert-butyl 3-ethyl-3-hydroxy-azetidine-1-carboxylate as a building block in medicinal chemistry. Its ability to form stable amide bonds makes it an attractive candidate for constructing bioactive molecules with complex architectures. For instance, researchers have employed this compound as a precursor for synthesizing peptide mimetics and inhibitors of proteolytic enzymes. The hydroxyl group at position 3 can also serve as a handle for further functionalization, enabling the introduction of diverse substituents that modulate biological activity.

In addition to its role in drug discovery, tert-butyl 3-ethyl-3-hydroxy-azetidine-1-carboxylate has found applications in materials science. Its ability to undergo polymerization under specific conditions has led to its use in synthesizing novel polymeric materials with tailored mechanical and thermal properties. The combination of the azetidine ring's strain and the ester group's reactivity provides a platform for designing advanced materials with applications in electronics, adhesives, and coatings.

From an analytical perspective, tert-butyl 3-ethyl-3-hydroxy-azetidine-1-carboxylate can be characterized using a variety of spectroscopic techniques. Nuclear magnetic resonance (NMR) spectroscopy is particularly useful for determining the stereochemistry and purity of this compound. High-resolution mass spectrometry (HRMS) provides accurate molecular weight information, while infrared (IR) spectroscopy confirms the presence of key functional groups such as the ester and hydroxyl groups.

The physical properties of tert-butyl 3-ethyl-3-hydroxy-azetidine-1-carboxylate, including its melting point, boiling point, and solubility profile, are critical factors that influence its handling and storage. These properties are also essential considerations when designing synthetic routes or selecting reaction conditions. For example, its relatively high melting point suggests that it may be more stable under thermal stress compared to less substituted azetidines.

In terms of safety considerations, while tert-butyl 3

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Amadis Chemical Company Limited
(CAS:398489-28-6)tert-butyl 3-ethyl-3-hydroxy-azetidine-1-carboxylate
A1086438
Purity:99%
Quantity:5g
Price ($):158.0
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